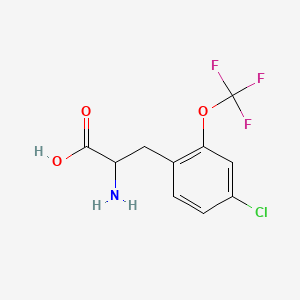

4-Chloro-2-(trifluoromethoxy)-DL-phenylalanine

Descripción

Propiedades

IUPAC Name |

2-amino-3-[4-chloro-2-(trifluoromethoxy)phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClF3NO3/c11-6-2-1-5(3-7(15)9(16)17)8(4-6)18-10(12,13)14/h1-2,4,7H,3,15H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHAAXZPMBGSSFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)OC(F)(F)F)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClF3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Direct Alkylation of Glycine Derivatives with Substituted Benzyl Halides

One common approach involves the alkylation of glycine derivatives with benzyl halides bearing the 4-chloro-2-(trifluoromethoxy) substituent:

- Step 1: Synthesis of 4-chloro-2-(trifluoromethoxy)benzyl bromide or chloride via halogenation and trifluoromethoxylation of the corresponding phenol or benzene derivative.

- Step 2: Alkylation of glycine ester or glycine Schiff base with the prepared benzyl halide under basic conditions (e.g., using sodium hydride or potassium carbonate) to form the substituted phenylalanine ester.

- Step 3: Hydrolysis of the ester to yield the free amino acid.

- Step 4: Optional resolution of enantiomers if enantiopure material is required.

This method benefits from the availability of benzyl halide precursors and the straightforward alkylation chemistry.

Tandem Alkylation and Second-Order Asymmetric Transformation

Advanced synthetic protocols use tandem alkylation combined with asymmetric transformations to achieve tailored α-amino acids:

- Process: A chiral auxiliary or catalyst mediates the alkylation of glycine derivatives with substituted benzyl halides, followed by asymmetric transformation steps to enrich one enantiomer.

- Example: The use of chiral ligands or complexes in methanol with acid treatment and subsequent Fmoc protection to isolate the desired amino acid derivative.

- Advantages: High enantioselectivity and yields, suitable for complex substituted phenylalanines.

Though specific to other substituted phenylalanines, this method is adaptable for trifluoromethoxy derivatives by modifying the benzyl halide precursor.

Photooxidative Cyanation of Fluorinated Benzylamines

An innovative method involves the photooxidative cyanation of fluorinated benzylamines followed by acid hydrolysis:

- Step 1: Starting from 4-chloro-2-(trifluoromethoxy)benzylamine, photooxidative cyanation using tetraphenylporphyrin as a photosensitizer generates the corresponding α-amino nitrile intermediate.

- Step 2: Acid-mediated hydrolysis of the nitrile group yields the racemic amino acid hydrochloride salt.

- Benefits: Protecting group-free, mild conditions, and good overall yields (~67%).

- Limitations: Typically yields racemic mixtures requiring further resolution for enantiopure compounds.

Coupling of N-Hydroxytetrachlorophthalimide Esters with Boronic Acids

This method, though more common for other fluorinated phenylalanines, can be adapted:

- Step 1: Activation of protected aspartic acid derivatives as N-hydroxytetrachlorophthalimide esters.

- Step 2: Coupling with boronic acids bearing the 4-chloro-2-(trifluoromethoxy) substituent under palladium catalysis to form the substituted phenylalanine derivatives.

- Step 3: Deprotection and fluorination steps to finalize the amino acid structure.

Comparative Data Table of Preparation Methods

Research Findings and Notes

- The trifluoromethoxy group is electron-withdrawing and sterically demanding, influencing reactivity in aromatic substitution and alkylation steps.

- Enantioselective synthesis remains challenging; asymmetric catalysis or chiral auxiliaries are often employed to obtain enantiomerically enriched products.

- Protecting groups such as Fmoc are commonly used to stabilize intermediates during synthesis and facilitate purification.

- Photochemical methods offer environmentally friendly alternatives but may require specialized equipment and careful control of reaction conditions.

- Palladium-catalyzed coupling reactions provide a versatile platform for introducing fluorinated substituents but involve expensive catalysts and ligands.

Análisis De Reacciones Químicas

Types of Reactions: 4-Chloro-2-(trifluoromethoxy)-DL-phenylalanine can undergo various chemical reactions, including:

Oxidation: Conversion of the amino group to an amine oxide.

Reduction: Reduction of the chlorine atom to form a less halogenated derivative.

Substitution: Replacement of the chlorine atom with other functional groups.

Common Reagents and Conditions:

Oxidation reactions may use reagents like hydrogen peroxide or ozone.

Reduction reactions might involve hydrogen gas and a metal catalyst.

Substitution reactions could employ nucleophiles such as alkyl halides or amines.

Major Products Formed:

Oxidation can yield amino acid derivatives with increased polarity.

Reduction can produce compounds with altered electronic properties.

Substitution reactions can lead to a variety of functionalized phenylalanine derivatives.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

4-Chloro-2-(trifluoromethoxy)-DL-phenylalanine has the chemical formula and a molecular weight of approximately 283.63 g/mol. The compound features a chloro group and a trifluoromethoxy group attached to the phenylalanine backbone, which may enhance its biological activity compared to similar compounds.

Pharmaceutical Applications

-

Drug Development :

- The unique structure of 4-Chloro-2-(trifluoromethoxy)-DL-phenylalanine suggests potential therapeutic applications. Its fluorinated nature may improve metabolic stability and bioavailability of drug candidates. Researchers are exploring its interactions with biological targets involved in various diseases, including cancer and metabolic disorders .

- Analogs of Existing Drugs :

- Potential in Neurological Disorders :

Biochemical Research Applications

- Enzyme Inhibition Studies :

- Synthesis of Peptides :

Synthetic Chemistry Applications

-

Chemical Synthesis :

- The synthesis of 4-Chloro-2-(trifluoromethoxy)-DL-phenylalanine typically involves multi-step reactions that require precise control over reaction conditions to achieve high yields and purity. The chloro and trifluoromethoxy groups contribute to the reactivity of this compound, facilitating nucleophilic substitution reactions that are valuable in synthetic chemistry .

-

Comparative Studies with Related Compounds :

- Comparative studies with structurally related compounds, such as 4-Chloro-DL-phenylalanine and Trifluoromethyl-DL-phenylalanine, highlight the unique properties imparted by the trifluoromethoxy group, particularly its influence on electronic properties and reactivity.

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-Chloro-DL-phenylalanine | Chloro group on phenylalanine | Lacks trifluoromethoxy group |

| Trifluoromethyl-DL-phenylalanine | Trifluoromethyl instead of trifluoromethoxy | Different electronic properties |

| 2-Amino-5-chlorobenzoic acid | Amino acid with a chlorine atom | Lacks fluorinated groups |

Case Studies

-

Fluorinated Phenylalanines :

- A study published in Nature discusses the biocatalytic synthesis of fluorinated phenylalanines using engineered enzymes, highlighting how modifications like those found in 4-Chloro-2-(trifluoromethoxy)-DL-phenylalanine can lead to high enantiomeric excess values, which are crucial for developing effective pharmaceuticals .

- Enzyme Activity Enhancement :

Mecanismo De Acción

The mechanism by which 4-Chloro-2-(trifluoromethoxy)-DL-phenylalanine exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparación Con Compuestos Similares

4-Chloro-3-(trifluoromethyl)-DL-phenylalanine (CAS 63687-03-6)

- Substituents : Chlorine (4-position) and trifluoromethyl (-CF₃, 3-position).

- Molecular Formula: C₁₀H₉ClF₃NO₂.

- Properties : Higher lipophilicity (log P) due to the -CF₃ group’s strong electron-withdrawing effect, with a predicted pKa of 2.13 .

- Applications : Used in peptide synthesis and enzyme inhibition studies .

2-Chloro-5-(trifluoromethyl)-DL-phenylalanine (CAS 64134-20-9)

- Substituents : Chlorine (2-position) and -CF₃ (5-position).

- Molecular Formula: C₁₀H₉ClF₃NO₂.

5-Methyl-2-(trifluoromethyl)-DL-phenylalanine (CAS 1256482-64-0)

- Substituents : Methyl (5-position) and -CF₃ (2-position).

- Molecular Formula: C₁₁H₁₁F₃NO₂.

- Properties : Reduced polarity compared to chloro analogs, enhancing membrane permeability .

Physicochemical Properties

*Estimated based on substituent contributions .

Analytical Characterization

- HPLC Retention : The target compound’s retention time would differ from analogs due to polarity variations. For example, 4-Chloro-3-(trifluoromethyl)-DL-phenylalanine elutes earlier in reversed-phase HPLC compared to its trifluoromethoxy counterpart .

- Mass Spectrometry : Characteristic fragmentation patterns (e.g., loss of -OCF₃ vs. -CF₃) aid in differentiation .

Actividad Biológica

4-Chloro-2-(trifluoromethoxy)-DL-phenylalanine, a derivative of phenylalanine, has gained attention in biochemical research due to its unique structural features and potential therapeutic applications. This article delves into its biological activity, synthesis, and relevant case studies, supported by diverse sources.

The chemical formula of 4-Chloro-2-(trifluoromethoxy)-DL-phenylalanine is C₁₀H₉ClF₃NO₃, with a molecular weight of approximately 283.63 g/mol. The compound is characterized by the presence of both a chloro group and a trifluoromethoxy group, which contribute to its reactivity and biological interactions .

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The chloro group may participate in nucleophilic substitution reactions, while the trifluoromethoxy group enhances the compound's electronic properties, potentially influencing its binding affinity to target proteins or enzymes .

Biological Activity Overview

Research indicates that 4-Chloro-2-(trifluoromethoxy)-DL-phenylalanine exhibits several biological activities:

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity, potentially making it useful in combating drug-resistant pathogens. The halogenated structure is known to enhance the efficacy of antimicrobial agents .

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. Its structural similarity to other bioactive phenylalanine derivatives suggests potential interactions with enzyme active sites, although specific targets remain to be fully elucidated.

Case Studies and Research Findings

- Antimicrobial Activity : A study focusing on halogenated compounds highlighted that derivatives similar to 4-Chloro-2-(trifluoromethoxy)-DL-phenylalanine showed improved antibacterial activity against various strains. The presence of halogens was noted to enhance the interaction with bacterial cell membranes .

- Synthesis and Reactivity : Research into the synthesis pathways for trifluoromethoxy-containing compounds indicates that controlled reaction conditions yield high purity products of 4-Chloro-2-(trifluoromethoxy)-DL-phenylalanine. The synthesis typically involves multiple steps, emphasizing the need for careful optimization to achieve desired yields .

Comparative Analysis

To understand the unique properties of 4-Chloro-2-(trifluoromethoxy)-DL-phenylalanine, it is helpful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-Chloro-DL-phenylalanine | Chloro group on phenylalanine | Lacks trifluoromethoxy group |

| Trifluoromethyl-DL-phenylalanine | Trifluoromethyl instead of trifluoromethoxy | Different electronic properties |

| 2-Amino-5-chlorobenzoic acid | Amino acid with a chlorine atom | Lacks fluorinated groups |

The combination of both chloro and trifluoromethoxy functionalities in 4-Chloro-2-(trifluoromethoxy)-DL-phenylalanine may enhance its biological activity compared to these similar compounds.

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.